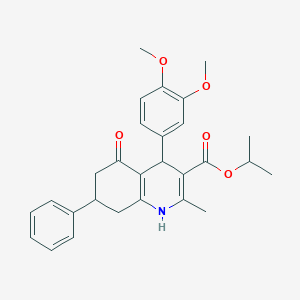
Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as polyphosphoric acid and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. It has been found to affect intracellular signaling pathways involving neurotransmitters like serotonin and nitric oxide. The compound can modulate the activity of enzymes such as neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), leading to changes in smooth muscle contractility .
Comparison with Similar Compounds
Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: This compound shares a similar structural framework and has been studied for its spasmolytic activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound is another derivative with potential bioactive properties.
Biological Activity
Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound featuring a quinoline core. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following molecular properties:
- Molecular Formula : C30H35NO7
- Molecular Weight : 521.6 g/mol
- IUPAC Name : propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:
- Enzyme Inhibition : The quinoline structure is known to interact with enzymes such as cyclooxygenase (COX) and sirtuins. Inhibition of these enzymes can lead to anti-inflammatory and anticancer effects.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance:
- In vitro Studies : Compounds similar to Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo have shown significant anti-proliferative effects against various cancer cell lines. In particular, the inhibition of sirtuins has been identified as a possible mechanism for their anticancer activity .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests a role in reducing inflammation:
- Experimental Results : In vitro assays demonstrated that certain derivatives significantly inhibited nitric oxide production in LPS-stimulated RAW 264.7 cells . This indicates potential for the treatment of inflammatory diseases.
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties:
- Case Studies : Some studies report moderate to high activity against pathogens such as Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . This positions them as candidates for antimalarial drug development.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Sirtuin inhibition | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Activity against Plasmodium falciparum |
Case Studies
- In Vitro Anticancer Evaluation : A study evaluated various quinoline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structures to Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl exhibited promising anticancer properties through sirtuin inhibition .
- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects of quinoline derivatives showed significant inhibition of nitric oxide production in macrophage models. This highlights the potential use of such compounds in treating inflammatory conditions .
Properties
Molecular Formula |
C28H31NO5 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO5/c1-16(2)34-28(31)25-17(3)29-21-13-20(18-9-7-6-8-10-18)14-22(30)27(21)26(25)19-11-12-23(32-4)24(15-19)33-5/h6-12,15-16,20,26,29H,13-14H2,1-5H3 |
InChI Key |
VHLSHOHKYXNTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















